4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE
Description
This compound features a 4-oxo-6-phenyl-1H-pyrimidine core linked via a sulfanylmethyl group to a benzonitrile moiety. The pyrimidine ring is a heterocyclic scaffold common in bioactive molecules, while the sulfanyl (thioether) and benzonitrile groups contribute to its electronic and steric properties. Structural uniqueness arises from the combination of these functional groups, which may influence reactivity and pharmacological activity .
Properties
IUPAC Name |
4-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c19-11-13-6-8-14(9-7-13)12-23-18-20-16(10-17(22)21-18)15-4-2-1-3-5-15/h1-10H,12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVLODTOQLLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE typically involves multi-step reactions. One common method includes the reaction of 4-oxo-6-phenyl-1H-pyrimidine-2-thiol with benzyl bromide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Key Analogs
Key Observations :
- Core Heterocycle: The target compound’s pyrimidine core is distinct from thieno-pyrimidine (bicyclic) or pyridine analogs. The monocyclic pyrimidine may offer conformational flexibility compared to fused-ring systems .
- Sulfanyl Group : Present in all analogs, this group can participate in hydrogen bonding or oxidation reactions. In pyrimidine sulfides, this group correlates with antiviral activity .
- Benzonitrile : Unique to the target compound and ’s analog, this group enhances polarity and may improve target binding via dipole interactions .
Key Observations :
- The target compound’s benzonitrile group is absent in phenothiazine hybrids, which instead rely on aromatic cores for antipsychotic effects .
Physicochemical and Reactivity Comparisons
Table 3: Reactivity and Stability Profiles
Key Observations :
- The target compound’s nitrile group may improve aqueous solubility compared to benzyl- or chlorophenyl-substituted analogs .
Biological Activity
4-{[(4-OXO-6-PHENYL-1H-PYRIMIDIN-2-YL)SULFANYL]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives. Its structure, characterized by a pyrimidine ring linked to a benzonitrile moiety through a sulfanyl group, suggests potential for diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The presence of the pyrimidine ring enhances interactions with biological targets involved in cancer cell proliferation. Docking studies have shown that derivatives can form hydrogen bonds with key amino acid residues in target proteins, potentially inhibiting cancer progression .
2. Antibacterial Activity
The antibacterial properties of related compounds have been documented, showing moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The sulfanyl group is believed to play a significant role in enhancing antibacterial efficacy .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar functionalities have demonstrated strong inhibitory effects, which could be beneficial in treating conditions related to enzyme dysregulation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Enzyme | IC50/Activity Level |
|---|---|---|---|
| Compound A | Anticancer | Various Cancer Cell Lines | IC50 = 5 μM |
| Compound B | Antibacterial | Salmonella typhi | Moderate Activity |
| Compound C | Enzyme Inhibition | Acetylcholinesterase | IC50 = 0.25 μM |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives showed that those containing the sulfanyl group exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial activity of various sulfanyl-containing compounds against gram-positive and gram-negative bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents .
Q & A
Q. What are the optimal synthetic routes for 4-{[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]methyl}benzonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic pathways should focus on modular assembly of the pyrimidinone core, benzonitrile moiety, and sulfanyl-methyl linker. Optimization involves:
- Stepwise coupling : Use nucleophilic substitution (e.g., thiolation of 4-chloropyrimidinone intermediates) followed by alkylation with bromomethylbenzonitrile.
- Condition Screening : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. DBU), and temperatures (60–120°C) to maximize yield.
- Yield Monitoring : Track intermediates via HPLC and confirm purity (>95%) by NMR and LC-MS.
Example optimization table:
| Step | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thiolation | DMF | K₂CO₃ | 80 | 62 |
| Alkylation | THF | DBU | 60 | 78 |
| Reference split-plot designs for multifactorial testing . |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidinone C=O at ~165 ppm, benzonitrile CN group at ~120 ppm).
- LC-MS : Monitor molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts.
- XRD : Resolve crystallographic data for absolute configuration (if crystalline).
- FT-IR : Validate functional groups (e.g., C≡N stretch ~2230 cm⁻¹, C=O ~1680 cm⁻¹).
Cross-validate results with computational predictions of spectral properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro studies?
- Methodological Answer :
- Meta-Analysis : Standardize assay protocols (e.g., cell lines, incubation times, controls) to minimize variability.
- Dose-Response Curves : Compare EC₅₀ values under identical conditions (e.g., mitochondrial toxicity vs. enzyme inhibition).
- Mechanistic Profiling : Use CRISPR screening or proteomics to identify off-target effects confounding activity data.
Example contradiction resolution:
| Study | Assay Type | Reported IC₅₀ (μM) | Proposed Confounder |
|---|---|---|---|
| A | Kinase Inhibition | 0.5 | Serum interference |
| B | Cytotoxicity | 50.0 | Metabolic instability |
| Adopt rapid, iterative validation frameworks to reconcile discrepancies without compromising rigor . |
Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets like enzyme active sites?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses, prioritizing H-bonding (e.g., pyrimidinone O with catalytic lysine) and π-π stacking (benzene rings).
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR : Corrogate substituent effects (e.g., sulfanyl linker length) on activity using partial least squares regression.
Example electronic analysis:
| Substituent | Hammett σ Value | Predicted ΔBinding Energy (kcal/mol) |
|---|---|---|
| -CN (benzonitrile) | +0.66 | -3.2 |
| -SMe (sulfanyl) | -0.05 | -1.8 |
| Integrate findings with modern bonding theories (e.g., frontier molecular orbitals) . |
Q. How does the electronic configuration of the pyrimidinone ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps (e.g., Mulliken charges) to identify electrophilic centers (C2/C4 in pyrimidinone).
- Kinetic Isotope Effects : Compare kH/kD for deuterated vs. non-deuterated substrates to probe rate-limiting steps.
- Solvent Effects : Test polar aprotic (DMSO) vs. protic (MeOH) solvents to modulate transition-state stabilization.
Example reactivity trends:
| Position | Charge Density (e⁻/ų) | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|
| C2 | +0.45 | 2.3 × 10⁻³ |
| C4 | +0.38 | 1.1 × 10⁻³ |
| Align results with aromaticity indices (NICS) to explain regioselectivity . |
Methodological Framework Integration
Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Landscapes : Map structural analogs (e.g., pyrimidinone derivatives in ) to identify pharmacophoric motifs.
- Target Validation : Link findings to disease pathways (e.g., kinase dysregulation in cancer) via CRISPR or RNAi screens.
- Translational Workflows : Use preclinical PK/PD models to bridge in vitro data to in vivo efficacy.
Adopt iterative hypothesis-testing cycles guided by theoretical principles (e.g., lock-and-key vs. induced-fit binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
